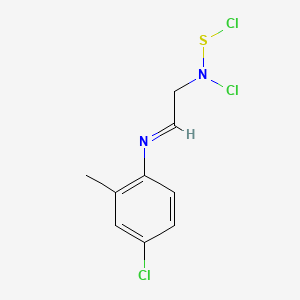
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, is a chemical compound known for its unique structural and functional properties This compound is characterized by the presence of a sulfenyl chloride group attached to an amido moiety, which is further substituted with a 4-chloro-2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, typically involves the reaction of 4-chloro-2-methylphenylamine with formaldehyde and hydrogen chloride. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with sulfur monochloride to yield the desired product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfenyl chloride group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiols, sulfides, and various substituted derivatives depending on the nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, involves its reactivity with various nucleophiles and electrophiles. The sulfenyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in synthetic chemistry to modify molecular structures and introduce functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, include:
Sulfenyl chlorides: Compounds with similar sulfenyl chloride groups but different substituents.
Sulfinyl and sulfonyl chlorides: Oxidized derivatives of sulfenyl chlorides.
Thioamides: Compounds with sulfur-containing amide groups.
Uniqueness
The uniqueness of Amidosulfenyl chloride, (((4-chloro-2-methylphenyl)imino)methyl)methyl-, lies in its specific substitution pattern, which imparts distinct reactivity and potential applications. The presence of the 4-chloro-2-methylphenyl group enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
61717-75-7 |
|---|---|
Fórmula molecular |
C9H9Cl3N2S |
Peso molecular |
283.6 g/mol |
Nombre IUPAC |
[chloro-[2-(4-chloro-2-methylphenyl)iminoethyl]amino] thiohypochlorite |
InChI |
InChI=1S/C9H9Cl3N2S/c1-7-6-8(10)2-3-9(7)13-4-5-14(11)15-12/h2-4,6H,5H2,1H3 |
Clave InChI |
ZHEQOGLBEPPEGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)N=CCN(SCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




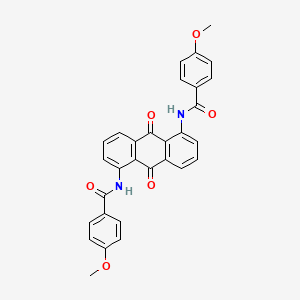
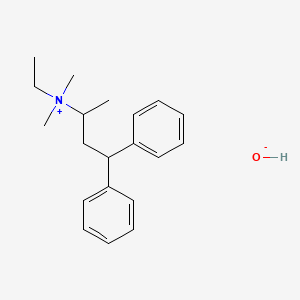
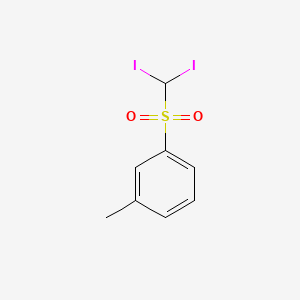
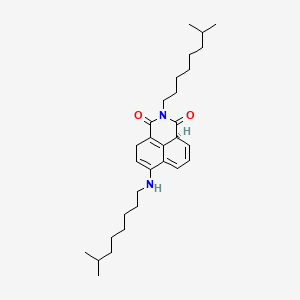
![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)
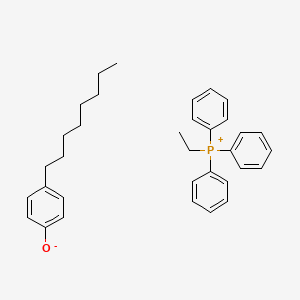
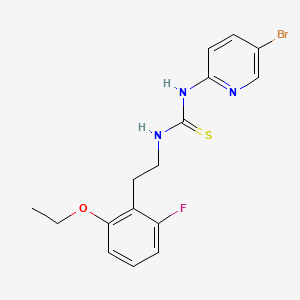

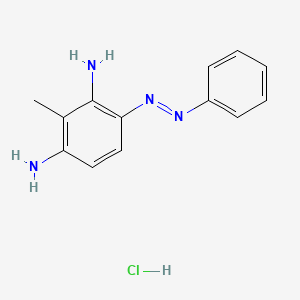
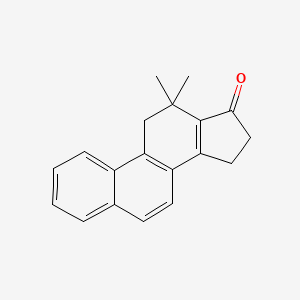
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)

